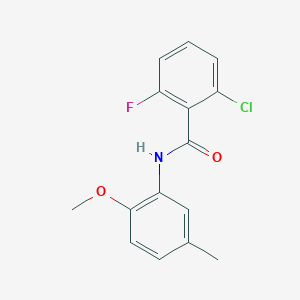
2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide, also known as BMMPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide has shown potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide has also been tested for its efficacy in treating Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide is believed to exert its pharmacological effects by inhibiting the activity of various enzymes and proteins in the body. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide has also been found to inhibit the activity of tyrosine kinase, an enzyme that is involved in the development of cancer.
Biochemical and physiological effects:
2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide has been shown to have various biochemical and physiological effects in the body. It has been found to reduce inflammation by inhibiting the production of prostaglandins, which are known to cause inflammation. 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the efficacy of 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide in treating these conditions. Another area of interest is its potential as an anti-cancer agent. More research is needed to determine the optimal dosage and administration of 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide for treating various types of cancer. Finally, 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide's potential as an anti-microbial agent should be further explored, particularly in the context of drug-resistant infections.
Synthesemethoden
2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide can be synthesized through a multi-step process involving the reaction of 2-bromo-4-methylphenol with propanoic acid, followed by the reaction with hydrazine hydrate and 4-methoxybenzaldehyde. The resulting product undergoes further purification to obtain 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide in its pure form.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-12-4-9-17(16(19)10-12)24-13(2)18(22)21-20-11-14-5-7-15(23-3)8-6-14/h4-11,13H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYIJEZJTUTKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NN=CC2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methylideneamino]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-methylphenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5141911.png)

![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5141927.png)
![3-[(3-chlorobenzyl)oxy]benzamide](/img/structure/B5141933.png)

![(3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5141942.png)
![ethyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5141948.png)
![1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone](/img/structure/B5141957.png)
![[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-2-quinolinyl)thio]acetic acid](/img/structure/B5141965.png)
![1-bromo-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5141975.png)
![2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5141983.png)
![N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5141992.png)
![4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142000.png)
